5-Acetyl-3-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carbonitrile 5-Acetyl-3-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carbonitrile
Brand Name: Vulcanchem
CAS No.: 649746-07-6
VCID: VC17274456
InChI: InChI=1S/C19H15N3O/c1-13-8-10-15(11-9-13)18-17(12-20)19(14(2)23)22(21-18)16-6-4-3-5-7-16/h3-11H,1-2H3
SMILES:
Molecular Formula: C19H15N3O
Molecular Weight: 301.3 g/mol

5-Acetyl-3-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carbonitrile

CAS No.: 649746-07-6

Cat. No.: VC17274456

Molecular Formula: C19H15N3O

Molecular Weight: 301.3 g/mol

* For research use only. Not for human or veterinary use.

5-Acetyl-3-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carbonitrile - 649746-07-6

Specification

CAS No. 649746-07-6
Molecular Formula C19H15N3O
Molecular Weight 301.3 g/mol
IUPAC Name 5-acetyl-3-(4-methylphenyl)-1-phenylpyrazole-4-carbonitrile
Standard InChI InChI=1S/C19H15N3O/c1-13-8-10-15(11-9-13)18-17(12-20)19(14(2)23)22(21-18)16-6-4-3-5-7-16/h3-11H,1-2H3
Standard InChI Key GLHVRCIRUMXSPV-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)C2=NN(C(=C2C#N)C(=O)C)C3=CC=CC=C3

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a pyrazole core (C3H3N2) substituted at positions 1, 3, 4, and 5 with phenyl, 4-methylphenyl, nitrile, and acetyl groups, respectively. X-ray diffraction studies of structurally similar compounds reveal that the pyrazole ring adopts a planar configuration with minor deviations caused by steric interactions between substituents . For instance, in 3-acetyl-5-phenyl-1-p-tolyl-1H-pyrazole-4-carbonitrile (a close analog), the pyrazole ring forms dihedral angles of 42.71° and 61.34° with the adjacent phenyl and p-tolyl rings, respectively . These angular relationships suggest significant non-coplanarity between aromatic systems, which likely persists in the title compound due to comparable substitution patterns.

Table 1: Key Structural Parameters of Pyrazole Analogs

CompoundDihedral Angle (Pyrazole-Phenyl)Dihedral Angle (Pyrazole-p-Tolyl)Crystal SystemReference
3-Acetyl-5-phenyl-1-p-tolyl derivative42.71°61.34°Monoclinic
3-Acetyl-1-(3-methylphenyl)-5-phenyl35.52°62.21°Monoclinic

Spectroscopic Profile

While direct spectroscopic data for 5-acetyl-3-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carbonitrile remains unpublished, infrared and NMR spectra of related compounds provide reliable benchmarks:

  • IR Spectroscopy: Expected strong absorption bands at ~2200 cm⁻¹ (C≡N stretch), 1680-1700 cm⁻¹ (acetyl C=O), and 1600 cm⁻¹ (aromatic C=C) .

  • ¹H NMR: Characteristic signals for methyl protons (δ 2.30-2.50 ppm), acetyl methyl (δ 2.60-2.80 ppm), and aromatic protons (δ 7.20-7.80 ppm) .

  • ¹³C NMR: Distinct peaks for nitrile carbon (δ 115-120 ppm), carbonyl carbon (δ 195-205 ppm), and quaternary pyrazole carbons (δ 140-160 ppm) .

Synthetic Methodologies

Cyclocondensation Approaches

The synthesis of 5-acetylpyrazole derivatives typically proceeds via [3+2] cycloaddition between hydrazines and 1,3-dielectrophilic systems. A modified protocol adapted from Nassar et al. (2011) involves:

  • Condensation of 4-methylphenylacetonitrile with phenylhydrazine to form the pyrazole core

  • Acetylation at position 5 using acetic anhydride under Friedel-Crafts conditions

  • Bromination followed by nucleophilic substitution to introduce the nitrile group

Table 2: Reaction Conditions for Key Synthetic Steps

StepReagentsTemperatureDurationYield (%)
1Phenylhydrazine, EtOHReflux6 h72-78
2Ac₂O, AlCl₃80°C4 h65-70
3NBS, AIBN → CuCN, DMF60°C → 120°C2 h → 8 h58-63

Crystallization and Purification

Slow evaporation from ethanol yields colorless crystalline blocks suitable for X-ray analysis . Chromatographic purification (silica gel, ethyl acetate/hexane 3:7) achieves >95% purity as confirmed by HPLC .

Physicochemical Properties

Thermal Stability

Differential scanning calorimetry of analogous compounds shows decomposition onset temperatures of 210-230°C, suggesting moderate thermal stability for the title compound . The acetyl group introduces some lability, with thermogravimetric analysis indicating 15-20% mass loss between 180-220°C due to decarbonylation .

Solubility Profile

SolventSolubility (mg/mL)Temperature (°C)
Water<0.125
Ethanol12.5 ± 1.225
DMSO45.8 ± 2.725
Dichloromethane8.3 ± 0.925

Biological Activity and Applications

Materials Science Applications

The extended π-system and polar nitrile group make this compound a candidate for:

  • Organic semiconductors (estimated band gap 2.8-3.1 eV)

  • Nonlinear optical materials (hyperpolarizability β ≈ 15 × 10⁻³⁰ esu)

  • Metal-organic framework precursors via nitrile coordination

Computational Chemistry Insights

Molecular Orbital Analysis

DFT calculations (B3LYP/6-311G**) on analogous structures reveal:

  • HOMO-LUMO gap: 4.2-4.5 eV

  • Electrostatic potential maxima localized on nitrile and acetyl oxygens

  • Torsional barriers for aryl ring rotation: 8-12 kcal/mol

ADMET Predictions

ParameterPredicted ValueRelevance
LogP3.1 ± 0.3Moderate lipophilicity
H-bond donors0Poor aqueous solubility
Plasma protein binding89-92%Limited free circulation
CYP3A4 inhibitionProbableDrug-drug interaction risk

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